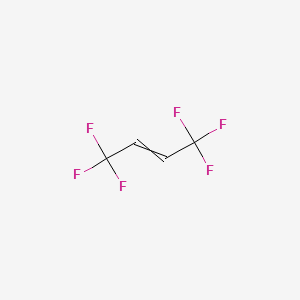

1,1,1,4,4,4-Hexafluorobut-2-ene

Description

Significance of Fluorinated Alkenes in Contemporary Chemical Science

Fluorinated alkenes, or fluoroalkenes, are hydrocarbons containing a carbon-carbon double bond where at least one hydrogen atom has been replaced by fluorine. numberanalytics.com This substitution of fluorine dramatically alters the molecule's physical, chemical, and biological characteristics compared to its non-fluorinated analogs. numberanalytics.com The strong carbon-fluorine bond imparts high thermal stability, while also influencing reactivity, polarity, and lipophilicity. numberanalytics.com

In the broader field of organofluorine chemistry, fluorinated alkenes are crucial intermediates for synthesizing complex molecules. numberanalytics.com Their unique properties are leveraged in various sectors:

Pharmaceuticals: Incorporating fluorine into drug candidates can enhance metabolic stability and lipophilicity. numberanalytics.com Fluorinated alkenes serve as building blocks in the synthesis of certain antiviral and anticancer agents. numberanalytics.cominnospk.com

Materials Science: These compounds are fundamental monomers for producing fluoropolymers, which are materials celebrated for their exceptional chemical inertness, thermal stability, and non-stick properties. numberanalytics.comnumberanalytics.com Well-known examples include polytetrafluoroethylene (PTFE) and various fluorinated elastomers. numberanalytics.comnumberanalytics.com

Agrochemicals: The presence of fluorine can lead to the development of more potent and durable pesticides. innospk.com

The versatility and unique reactivity of fluorinated alkenes make them indispensable in modern chemical synthesis and materials science. numberanalytics.comrsc.org

Historical Context and Evolution of 1,1,1,4,4,4-Hexafluorobut-2-ene Chemistry Research

The history of this compound, also known as HFO-1336mzz, dates back to the mid-20th century. The (E)-isomer was first synthesized in 1952 by Robert N. Haszeldine. acs.orgnih.govresearchgate.net However, extensive research into the properties and applications of this compound only gained significant momentum much later, primarily after the (Z)-isomer became available on an industrial scale. researchgate.netbeilstein-journals.orgsemanticscholar.org

The recent surge in interest is largely driven by the global effort to find replacements for ozone-depleting substances like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), as well as compounds with high global warming potential (GWP) like hydrofluorocarbons (HFCs). purdue.eduresearchgate.net Hydrofluoroolefins (HFOs) like this compound are considered fourth-generation fluorocarbons that offer low GWP and zero ozone depletion potential (ODP), making them more environmentally sustainable alternatives. purdue.eduresearchgate.netw-refrigerant.com

Isomeric Forms and Their Distinct Research Trajectories

This compound exists as two geometric isomers: (Z) and (E). These isomers, while having the same chemical formula, exhibit different physical properties due to the different spatial arrangements of the trifluoromethyl groups (CF₃) across the carbon-carbon double bond. This leads to distinct research and application pathways for each isomer.

(Z)-1,1,1,4,4,4-Hexafluorobut-2-ene, also referred to as cis-1,1,1,4,4,4-hexafluoro-2-butene, has been the subject of extensive research due to its favorable thermodynamic properties and environmental profile. innospk.compurdue.edu It is a colorless compound recognized for its high stability. innospk.com

Key research areas for Z-HFO-1336mzz include its application as:

A working fluid in Organic Rankine Cycles (ORCs): ORCs are used to convert low-temperature heat into electricity, and Z-HFO-1336mzz's properties, such as its high critical temperature, allow for higher energy efficiencies in these systems. acs.orgpurdue.edu

A foam-blowing agent: Its low GWP and non-flammable nature make it a potential replacement for HFCs in the production of polyurethane foams. innospk.comacs.org

A refrigerant: It is being investigated for use in chillers. acs.org

A significant advantage of Z-HFO-1336mzz is its very low 100-year GWP of approximately 2, a stark contrast to the HFC-245fa (GWP of 858) it is intended to replace. acs.org Research has also focused on developing efficient synthesis routes, such as a three-step process starting from hexachlorobutadiene. researchgate.net Studies have confirmed its high chemical stability, even at elevated temperatures in the presence of various metals. purdue.edu

(E)-1,1,1,4,4,4-Hexafluorobut-2-ene, or trans-1,1,1,4,4,4-hexafluoro-2-butene, has a distinct set of physical properties that make it suitable for different applications compared to its (Z) counterpart. w-refrigerant.com Research on E-HFO-1336mzz has largely focused on its potential as a working fluid in high-temperature applications.

Key research areas for E-HFO-1336mzz include its use in:

High-Temperature Heat Pumps (HTHPs) and Organic Rankine Cycles (ORCs): Its lower boiling point and different critical parameters make it a candidate for waste heat recovery applications. w-refrigerant.comfyper.com

Gaseous dielectric: Its excellent dielectric strength has led to investigations into its use as an insulating gas in electrical equipment, offering an eco-friendly alternative to sulfur hexafluoride (SF₆). researchgate.net

The thermodynamic properties of E-HFO-1336mzz have been a primary focus of research, with studies measuring its vapor pressure, density, and critical point to establish a reliable database for system design. fyper.comresearchgate.net Like the (Z) isomer, E-HFO-1336mzz is non-flammable and has a low GWP (estimated at 18). w-refrigerant.comresearchgate.net Its chemical stability has also been confirmed at high temperatures, indicating its viability for demanding applications. w-refrigerant.com

Data Tables

Table 1: Comparative Physical Properties of HFO-1336mzz Isomers

| Property | (Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | (E)-1,1,1,4,4,4-Hexafluorobut-2-ene |

| Synonym | cis-HFO-1336mzz | trans-HFO-1336mzz |

| Molecular Weight | 164.05 g/mol | 164.05 g/mol |

| Normal Boiling Point | 33.4 °C purdue.edu | 7.5 °C w-refrigerant.com |

| Critical Temperature | 171.3 °C purdue.edu | 137.7 °C w-refrigerant.com |

| Critical Pressure | 2.90 MPa purdue.edu | 3.15 MPa w-refrigerant.com |

| 100-year GWP | ~2 acs.org | 18 w-refrigerant.com |

| Ozone Depletion Potential | 0 innospk.com | 0 w-refrigerant.com |

Structure

3D Structure

Properties

Molecular Formula |

C4H2F6 |

|---|---|

Molecular Weight |

164.05 g/mol |

IUPAC Name |

1,1,1,4,4,4-hexafluorobut-2-ene |

InChI |

InChI=1S/C4H2F6/c5-3(6,7)1-2-4(8,9)10/h1-2H |

InChI Key |

NLOLSXYRJFEOTA-UHFFFAOYSA-N |

SMILES |

C(=CC(F)(F)F)C(F)(F)F |

Canonical SMILES |

C(=CC(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1,1,4,4,4 Hexafluorobut 2 Ene

Halogenation-Dehydrohalogenation Cascades

A robust and versatile method for the synthesis of specific isomers of 1,1,1,4,4,4-hexafluorobut-2-ene involves a two-step sequence: the stereoselective halogenation of a (E,Z)-1,1,1,4,4,4-hexafluorobut-2-ene precursor followed by a controlled base-mediated dehydrohalogenation. This cascade approach allows for the targeted synthesis of desired halo-substituted hexafluorobutene derivatives.

Stereoselective Halogenation Reactions of (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes to Dihalo-Hexafluorobutanes

The initial step in this cascade is the halogenation of commercially available (E)- or (Z)-1,1,1,4,4,4-hexafluorobut-2-ene. The reaction of bromine with (E)-1,1,1,4,4,4-hexafluorobut-2-ene, for instance, can be carried out under UV irradiation to produce 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195). beilstein-journals.org This reaction proceeds to yield a mixture of stereoisomers. beilstein-journals.org Similarly, the reaction with iodine monochloride can be employed to introduce both chlorine and iodine atoms across the double bond, forming 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane, also as a mixture of stereoisomers. beilstein-journals.org

The stereochemical outcome of the halogenation is a critical factor that influences the final product of the subsequent elimination reaction. For example, the bromination of (E)-1,1,1,4,4,4-hexafluorobut-2-ene results in the formation of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane as a mixture of stereoisomers in a 2:1 ratio. beilstein-journals.org

Base-Mediated Dehydrohalogenation Processes for Alkene Formation

The dihalo-hexafluorobutanes synthesized in the previous step can undergo dehydrohalogenation upon treatment with a base to yield the desired halo-substituted this compound. The choice of base, solvent, and the use of phase-transfer catalysts can significantly influence the selectivity and efficiency of this elimination reaction.

The strength of the base employed in the dehydrohalogenation of 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes plays a pivotal role in determining the reaction's outcome. A study on the reaction of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane with various bases highlights this influence. While a weaker base like Hünig's base (iPr₂NEt) shows no reaction, stronger bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and potassium hydroxide (B78521) (KOH) effectively promote the elimination of HBr. beilstein-journals.org

| Entry | Base | Solvent | Time (h) | Product(s) | Yield (%) |

| 1 | iPr₂NEt | Dichloromethane | 24 | No reaction | - |

| 2 | DBU | Dichloromethane | 2 | (E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene | 85 |

| 3 | KOH | Water | 0.5 | (E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene | 95 |

Table 1: Reaction of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane with Various Bases beilstein-journals.org

As shown in Table 1, both DBU and KOH are effective in promoting the dehydrobromination, with KOH in water providing a higher yield in a significantly shorter reaction time. beilstein-journals.org

The solvent system used in the dehydrohalogenation step can influence the stereochemical outcome of the resulting alkene. For instance, the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane with KOH is efficiently carried out in water. beilstein-journals.org The use of an aqueous system, particularly in conjunction with a phase-transfer catalyst, can facilitate the reaction between the organic substrate and the inorganic base. The specific influence of different organic solvents on the E/Z selectivity of the resulting halo-olefins is an area of ongoing investigation to fine-tune the synthesis towards a particular isomer.

In biphasic reaction systems, such as the dehydrohalogenation of organohalides with aqueous bases, phase-transfer catalysts (PTCs) are crucial for facilitating the reaction. These catalysts transport the hydroxide ions from the aqueous phase to the organic phase, where the reaction with the substrate occurs.

In the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane with aqueous potassium hydroxide, the use of a catalytic amount of tetrabutylammonium (B224687) bromide (Bu₄NBr) is essential. beilstein-journals.org The PTC enables the efficient reaction between the haloalkane and the aqueous base, leading to the concurrent elimination of both hydrogen iodide and hydrogen chloride. This results in a mixture of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes and 2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes. beilstein-journals.org The use of Bu₄NBr highlights the importance of PTCs in achieving high conversion rates in heterogeneous reaction mixtures.

Catalytic Fluorination and Dechlorination Approaches

An alternative synthetic strategy for producing this compound, particularly the (Z)-isomer, involves a multi-step process commencing with a readily available chlorinated hydrocarbon. This route relies on a sequence of catalytic fluorination, dechlorination, and hydrogenation reactions.

A notable example is the synthesis of (Z)-1,1,1,4,4,4-hexafluorobut-2-ene from hexachlorobutadiene. researchgate.net This process can be summarized in the following three steps:

Vapor-Phase Catalytic Fluorination: Hexachlorobutadiene is subjected to vapor-phase fluorination using a Cr-based catalyst to yield a mixture of (E/Z)-2,3-dichlorohexafluoro-2-butene. researchgate.net

Liquid-Phase Dechlorination: The resulting mixture of dichlorinated butenes is then dechlorinated in the liquid phase using zinc powder in a solvent such as dimethylformamide (DMF). This step produces 1,1,1,4,4,4-hexafluoro-2-butyne. researchgate.net

Gas-Phase Hydrogenation: Finally, the 1,1,1,4,4,4-hexafluoro-2-butyne undergoes a gas-phase hydrogenation reaction. This is a selective semi-hydrogenation step, often promoted by a palladium and bismuth catalyst supported on porous aluminum fluoride (B91410) (Pd + Bi/PAF), to yield the desired (Z)-1,1,1,4,4,4-hexafluorobut-2-ene. researchgate.net

| Step | Reactant | Reagents/Catalyst | Product |

| 1 | Hexachlorobutadiene | HF, Cr-based catalyst | (E/Z)-2,3-dichlorohexafluoro-2-butene |

| 2 | (E/Z)-2,3-dichlorohexafluoro-2-butene | Zn, DMF | 1,1,1,4,4,4-hexafluoro-2-butyne |

| 3 | 1,1,1,4,4,4-hexafluoro-2-butyne | H₂, Pd + Bi/PAF catalyst | (Z)-1,1,1,4,4,4-hexafluorobut-2-ene |

Table 2: Synthetic Route to (Z)-1,1,1,4,4,4-Hexafluorobut-2-ene from Hexachlorobutadiene researchgate.net

Vapor-Phase Catalytic Fluorination from Hexachlorobutadiene

A significant route for the synthesis of fluorinated butenes involves the vapor-phase catalytic fluorination of more readily available chlorinated precursors. One such process starts with hexachlorobutadiene. researchgate.netepa.govbit.edu.cn In this method, hexachlorobutadiene is subjected to fluorination in the vapor phase, a reaction promoted by a chromium-based catalyst. researchgate.netepa.govbit.edu.cn This step is crucial as it introduces fluorine atoms into the carbon backbone, leading to the formation of (E/Z)-2,3-dichlorohexafluoro-2-butene. researchgate.netepa.govbit.edu.cn The effectiveness of this transformation hinges on the catalyst's ability to facilitate the halogen exchange from chlorine to fluorine under high-temperature conditions. Cr-based catalysts are particularly noted for this purpose in the synthesis of various fluorinated compounds. researchgate.netepa.gov

Another patented process describes the production of Z-1,1,1,4,4,4-hexafluorobut-2-ene starting from 1,1,2,4,4-pentachlorobuta-1,3-diene. wipo.int This precursor is treated with hydrogen fluoride in the vapor phase in the presence of a metal halide fluorination catalyst to yield E- and Z-1,1,1,4,4,4-hexafluoro-2-chloro-2-butene as an intermediate. wipo.int

Liquid-Phase Dechlorination of Chlorofluoroalkenes to Butyne Intermediates

Following the initial fluorination, the resulting chlorofluoroalkenes undergo a dechlorination step to form a key intermediate, 1,1,1,4,4,4-hexafluoro-2-butyne. researchgate.netepa.govbit.edu.cn This reaction is typically carried out in the liquid phase. Specifically, (E/Z)-2,3-dichlorohexafluoro-2-butene is treated with a reducing agent, such as zinc powder, in a solvent like dimethylformamide (DMF). researchgate.netepa.govbit.edu.cn The zinc facilitates the removal of the two chlorine atoms, leading to the formation of a triple bond and yielding the desired hexafluoro-2-butyne. This alkyne is a critical precursor for the final hydrogenation step.

Similarly, the E- and Z-1,1,1,4,4,4-hexafluoro-2-chloro-2-butene produced from 1,1,2,4,4-pentachlorobuta-1,3-diene can be treated with a base to eliminate hydrogen chloride, also producing 1,1,1,4,4,4-hexafluoro-2-butyne. wipo.int Another patented method describes the dehydrochlorination of dichloro-1,1,1,4,4,4-hexafluorobutane using an aqueous solution of an alkali metal hydroxide in the presence of a quaternary alkylammonium salt to produce hexafluoro-2-butyne. wipo.int

Hydrogenation of Fluorinated Alkynes

The final and most delicate step in this synthetic sequence is the hydrogenation of the fluorinated alkyne intermediate. This step is critical for determining the isomeric purity of the final this compound product.

Stereoselective Semi-Hydrogenation of 1,1,1,4,4,4-Hexafluoro-2-butyne to Z-1,1,1,4,4,4-Hexafluorobut-2-ene

The goal of this stage is the semi-hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne, which involves the addition of one molecule of hydrogen across the triple bond to form a double bond. The key challenge is to achieve high stereoselectivity, specifically favoring the formation of the Z-isomer (cis-1,1,1,4,4,4-hexafluorobut-2-ene). researchgate.netepa.govbit.edu.cn The Z-isomer is particularly valuable due to its properties as a potential foam expansion agent, owing to its zero ozone depletion potential and low global warming potential. researchgate.net The hydrogenation is typically conducted as a gas-phase reaction. researchgate.netepa.govbit.edu.cn

Catalyst Development for Alkyne-to-Alkene Transformation

The success of the stereoselective semi-hydrogenation is entirely dependent on the catalyst employed. The catalyst must be active enough to promote the hydrogenation of the alkyne but selective enough to prevent over-hydrogenation to the fully saturated alkane and to favor the formation of the desired Z-alkene over the E-alkene.

Palladium-based catalysts are the most widely studied and utilized for the selective hydrogenation of alkynes. researchgate.netmdpi.com These catalysts typically consist of palladium nanoparticles dispersed on a high-surface-area support.

Table 1: Comparison of Palladium-Based Catalysts for Z-1,1,1,4,4,4-hexafluorobut-2-ene Synthesis

| Catalyst | Support Material | Promoter/Modifier | Key Findings | Reference |

| Pd/PAF | Porous Aluminum Fluoride (PAF) | Bismuth (Bi) | Promotes high selectivity towards the Z-isomer in the gas-phase hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne. | researchgate.netepa.govbit.edu.cn |

| Pd/Al₂O₃ | Alumina (B75360) | None specified for this reaction, but generally used as a benchmark. | A common support for palladium catalysts, though modification is often needed for high selectivity. | researchgate.netpolimi.it |

| Pd/C | Active Carbon | None specified for this reaction. | Investigated as a support material for the synthesis of the Z-isomer. | researchgate.net |

Research has shown that a catalyst composed of palladium and bismuth supported on porous aluminum fluoride (Pd + Bi/PAF) is highly effective for the gas-phase hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne to Z-1,1,1,4,4,4-hexafluorobut-2-ene. researchgate.netepa.govbit.edu.cn The addition of promoters or modifiers like bismuth is crucial. These modifiers can alter the electronic properties of the palladium active sites and reduce the size of the palladium atom ensembles on the surface. polimi.it This modification helps to prevent over-hydrogenation and can steer the reaction towards the desired stereoisomer. The use of porous aromatic frameworks (PAFs) as supports has also been explored, as they can stabilize the palladium nanoparticles and influence their catalytic activity. mdpi.com

Organometallic and Transition Metal Catalyzed Syntheses

Beyond the multi-step routes from chlorinated precursors, other synthetic strategies involving organometallic reagents and transition metal catalysis have been explored. While the previously described methods are geared towards industrial production, these alternative approaches can offer different selectivities or pathways.

One study investigated the reactivity of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-enes with organometallic reagents like butyllithium (B86547) (BuLi). beilstein-journals.org It was observed that the reaction of certain bromo-chloro-hexafluorobutene isomers with BuLi primarily led to the formation of hexafluoro-2-butyne, demonstrating a route to the alkyne intermediate from a different starting material. beilstein-journals.org The interaction of (E)-1,1,1,4,4,4-hexafluorobut-2-ene with isopropylmagnesium chloride (iPrMgCl) has also been studied, indicating the formation of organometallic intermediates that can react further. beilstein-journals.org

The chemo- and stereoselective semi-hydrogenation of alkynes is a fundamental transformation, and while precious metals like palladium are well-established, there is growing interest in catalysts based on more abundant first-row (3d) transition metals such as chromium, though this is a broader area of research. nih.govresearchgate.net

Copper-Catalyzed Coupling Reactions of Halogenated Precursors

Copper-catalyzed cross-coupling reactions, particularly those analogous to the Ullmann reaction, represent a viable strategy for the formation of the carbon-carbon double bond in this compound. organic-chemistry.orgthermofisher.com These reactions typically involve the coupling of trifluoromethyl-substituted precursors in the presence of a copper catalyst.

A notable example of this methodology is the synthesis of this compound from 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123). nist.govnih.gov In this process, HCFC-123 is reacted with copper, often in the form of copper powder, in an amide solvent. The reaction can be enhanced by the presence of a ligand, such as 2,2'-bipyridine, and a Cu(I) salt. The classic Ullmann reaction involves the coupling of two aryl halides in the presence of copper at elevated temperatures, often exceeding 100°C, in solvents like dimethylformamide (DMF). organic-chemistry.orgthermofisher.com The activation of copper, for instance, by reducing copper sulfate (B86663) with zinc powder, can improve reaction efficiency and allow for milder conditions. thermofisher.com

The mechanism of such copper-catalyzed couplings can be complex. For Ullmann-type reactions, it is proposed that an active copper(I) species is formed, which then undergoes oxidative addition with the halogenated precursor. organic-chemistry.org Subsequent reductive elimination results in the formation of the new carbon-carbon bond.

| Precursor | Catalyst System | Solvent | Temperature | Product | Reference(s) |

| 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) | Cu powder, 2,2'-bipyridine, Cu(I) salt | Amide (e.g., DMF) | Elevated | This compound | nist.gov |

| Aryl Halides (general Ullmann) | Cu powder | Dimethylformamide (DMF) | >100°C | Symmetrical biaryls | organic-chemistry.orgthermofisher.com |

Hydrodechlorination Routes Utilizing Metal Catalysts

Hydrodechlorination (HDC) is a key process for the synthesis of hydrofluoroolefins (HFOs) from polychlorinated or chlorofluorinated alkanes. This method involves the catalytic removal of chlorine atoms and the addition of hydrogen. For the synthesis of this compound, a common precursor is 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane. The hydrodechlorination of this compound leads to the formation of HFO-1336mzz. google.com

Palladium-based catalysts are widely employed for HDC reactions due to their high activity and selectivity. nih.gov These catalysts are typically supported on various materials, such as activated carbon or alumina, to enhance their stability and performance. The reaction is generally carried out in the gas phase at elevated temperatures. The choice of catalyst support and the presence of promoters can significantly influence the reaction's efficiency and the selectivity towards the desired olefin. For instance, the selectivity to olefins in HDC reactions can be favored by a higher ratio of zerovalent to electrodeficient palladium on the catalyst surface.

| Precursor | Catalyst | Support | Conditions | Product | Reference(s) |

| 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane | Palladium (Pd) | Not specified | Elevated Temperature | (E)-1,1,1,4,4,4-hexafluoro-2-butene | google.com |

| 4-Chlorophenol (model compound) | Palladium (Pd) | Alumina, Graphene Oxide | Aqueous phase, NaBH4 activation | Phenol | nih.gov |

Novel and Emerging Synthetic Routes to this compound Derivatives

Synthesis from 1,1,1-Trifluoro-2,2-dichloroethane and Chlorinated Ethenes

One of the novel approaches involves the reaction of 1,1,1-trifluoro-2,2-dichloroethane (HCFC-123) with chlorinated ethenes, such as trichloroethylene (B50587) or tetrachloroethylene. This method aims to construct the four-carbon backbone of hexafluorobutene from smaller, readily available building blocks. While specific details and yields for this direct pathway are not extensively documented in publicly available literature, the general principle aligns with the broader field of C-C bond formation in fluorinated hydrocarbon synthesis. The reaction of HCFC-123 with copper and an amine to produce this compound has been reported, although with noted low yields and the formation of byproducts like CF3CH2Cl that are difficult to separate.

Integrated Processes for Isomer Production and Conversion

The synthesis of this compound often results in a mixture of its (Z) and (E) isomers. As these isomers can have different physical properties and applications, integrated processes that not only produce the isomers but also allow for their separation and interconversion are of significant industrial importance.

One such integrated process starts from hexachlorobutadiene. researchgate.net This multi-step synthesis involves:

Vapor-phase catalytic fluorination of hexachlorobutadiene to produce (E/Z)-2,3-dichlorohexafluoro-2-butene using a chromium-based catalyst.

Liquid-phase dechlorination of the resulting (E/Z)-2,3-dichlorohexafluoro-2-butene with zinc in a dimethylformamide (DMF) solvent to yield 1,1,1,4,4,4-hexafluoro-2-butyne.

Gas-phase selective hydrogenation of the 1,1,1,4,4,4-hexafluoro-2-butyne to the desired (Z)-1,1,1,4,4,4-hexafluorobut-2-ene using a palladium-bismuth catalyst on a porous aluminum fluoride support. researchgate.net

| Process Step | Starting Material | Catalyst/Reagents | Product | Reference(s) |

| Fluorination | Hexachlorobutadiene | Cr-based catalyst | (E/Z)-2,3-dichlorohexafluoro-2-butene | researchgate.net |

| Dechlorination | (E/Z)-2,3-dichlorohexafluoro-2-butene | Zn, DMF | 1,1,1,4,4,4-hexafluoro-2-butyne | researchgate.net |

| Hydrogenation | 1,1,1,4,4,4-hexafluoro-2-butyne | Pd + Bi / Porous AlF3 | (Z)-1,1,1,4,4,4-hexafluorobut-2-ene | researchgate.net |

| Isomerization | (Z)-1,1,1,4,4,4-hexafluorobut-2-ene | Suitable catalyst | (E)-1,1,1,4,4,4-hexafluoro-2-butene | wipo.intgoogle.com |

Chemical Reactivity and Mechanistic Investigations of 1,1,1,4,4,4 Hexafluorobut 2 Ene

Electrophilic and Nucleophilic Addition Reactions

The carbon-carbon double bond in 1,1,1,4,4,4-hexafluorobut-2-ene is susceptible to addition reactions. For instance, it reacts with diazotrifluoroethane to yield 3,4,5-tris(trifluoromethyl)pyrazoline. beilstein-journals.org Oxidation of the (E)-isomer with sodium hypochlorite (B82951) in the presence of tetrabutylphosphonium (B1682233) bromide results in the formation of a bistrifluoromethyl-containing oxirane. beilstein-journals.org Furthermore, the reaction of (E)-1,1,1,4,4,4-hexafluorobut-2-ene with potassium persulfate produces 4,5-bistrifluoromethyl-1,3,2-dioxathiolane 2,2-dioxide. beilstein-journals.org It also engages in reactions with fluorinated thioketones, dithietane, sulfur, and potassium fluoride (B91410) to form the corresponding 1,3-dithiole. beilstein-journals.orgsemanticscholar.org

The halogenation of both (E)- and (Z)-isomers of this compound with bromine and iodine monochloride leads to the formation of 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes. beilstein-journals.org For example, the reaction of (E)-1,1,1,4,4,4-hexafluorobut-2-ene with bromine under UV irradiation yields 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195). semanticscholar.org Subsequent dehydrohalogenation of these butanes results in the formation of various bistrifluoromethyl-containing haloolefins. beilstein-journals.org

Nucleophilic attack has also been observed. Magnesium and lithium silyl (B83357) reagents act as effective nucleophiles in reactions with (Z)-1,1,1,4,4,4-hexafluorobut-2-ene, leading to defluorosilylation products. beilstein-journals.org

Regioselectivity and Stereoselectivity in Addition Processes

The addition of halogens to this compound can proceed with stereoselectivity. The dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane with alcoholic potassium hydroxide (B78521) produces a mixture of (E)- and (Z)-isomers of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene. semanticscholar.org

Similarly, the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane with aqueous potassium hydroxide in the presence of a phase transfer catalyst results in a mixture of (E)- and (Z)-isomers of both 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene and 2-iodo-1,1,1,4,4,4-hexafluorobut-2-ene due to competing elimination reactions. beilstein-journals.orgsemanticscholar.org

Olefin Metathesis and Cross-Metathesis Reactions

Olefin metathesis is a significant organic reaction involving the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org This reaction is catalyzed by metal complexes, with molybdenum, tungsten, and ruthenium being common choices. wikipedia.orgnih.gov Cross-metathesis, a variation of this reaction, involves the reaction between two different alkenes. organic-chemistry.org

This compound, particularly the (Z)-isomer, has been utilized in cross-metathesis reactions. nih.gov This provides a pathway for the synthesis of various fluorinated compounds.

Z-Selective Cross-Metathesis Catalyzed by Molybdenum Complexes

Molybdenum complexes have emerged as effective catalysts for Z-selective cross-metathesis reactions involving (Z)-1,1,1,4,4,4-hexafluorobut-2-ene. nih.govnih.gov Specifically, molybdenum monoaryloxide chloride complexes can catalyze the formation of higher-energy (Z)-isomers of trifluoromethyl-substituted alkenes. nih.gov These reactions are often efficient and highly Z-selective, even with various alkyl and aryl olefins that may contain Lewis basic functional groups. nih.gov The use of molybdenum-based monoaryloxide monopyrrolide (MAP) catalysts, which possess a "small" imido ligand and a "large" aryloxide ligand, also promotes Z-selective metathesis. nih.gov This selectivity arises from the steric constraints imposed by the ligands in the metallacyclobutane intermediate, which favors the formation of the Z-product. nih.gov

| Catalyst Type | Reactant | Selectivity | Reference |

| Molybdenum Monoaryloxide Chloride | (Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | High Z-selectivity | nih.gov |

| Molybdenum Monoaryloxide Pyrrolide (MAP) | (Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | High Z-selectivity | nih.gov |

C-F Bond Activation and Functionalization

The activation and subsequent functionalization of the strong carbon-fluorine (C-F) bond in fluorinated compounds like this compound is a challenging yet important area of research. escholarship.org

Reactions with Aluminum(I) Complexes Leading to Defluorination (e.g., 1,1,4,4-Tetrafluorobuta-1,3-diene formation)

The reaction of (Z)-1,1,1,4,4,4-hexafluorobut-2-ene with an aluminum(I) complex results in the elimination of two fluorine atoms, leading to the formation of 1,1,4,4-tetrafluorobuta-1,3-diene. beilstein-journals.orgnih.gov Unlike reactions with other fluoroolefins, the intermediate organoaluminum compound in this case is not isolated. beilstein-journals.orgnih.gov

Defluoroborylation Reactions with Boron Reagents

Reactions of (Z)-1,1,1,4,4,4-hexafluorobut-2-ene with specific boron reagents can lead to defluoroborylation. beilstein-journals.org For example, the use of (CAACMe)BH2Li(thf)3 results in the formation of products containing a =CF2 moiety. beilstein-journals.org

| Reagent | Product Type | Reference |

| Aluminum(I) Complex | 1,1,4,4-Tetrafluorobuta-1,3-diene | beilstein-journals.orgnih.gov |

| (CAACMe)BH2Li(thf)3 | =CF2 containing products | beilstein-journals.org |

Hydrosilylation Reactions of this compound

The hydrosilylation of this compound serves as a valuable method for the synthesis of organosilicon compounds, with the outcomes being significantly influenced by the choice of catalyst.

The addition of silanes across the double bond of this compound leads to the formation of bis(trifluoromethyl)alkylated silanes. For instance, the hydrosilylation of hexafluorobut-2-yne with triethylsilane has been shown to produce (E)-1,1,1,4,4,4-hexafluoro-2-triethylsilylbut-2-ene. nih.gov This reaction underscores the utility of hydrosilylation in introducing silicon-containing moieties to the hexafluorobutene backbone.

The catalyst employed in the hydrosilylation of (E)- and (Z)-1,1,1,4,4,4-hexafluorobut-2-ene plays a critical role in determining the reaction pathway. beilstein-journals.org While the expected addition of the silane (B1218182) to the double bond occurs, the use of certain catalysts, such as platinum or rhodium compounds, can also lead to the elimination of a fluorine atom, resulting in the formation of a corresponding olefin. nih.govbeilstein-journals.orgsemanticscholar.org This catalyst-dependent dehydrofluorination presents an alternative reaction pathway to simple hydrosilylation. beilstein-journals.org

Halogenation and Subsequent Elimination Reactions

Halogenation of this compound provides a route to various halogenated derivatives, which are versatile precursors for further chemical transformations.

The reaction of (E)-1,1,1,4,4,4-hexafluorobut-2-ene with bromine, particularly under UV irradiation, yields 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane. nih.govsemanticscholar.org This reaction proceeds to form a mixture of stereoisomers. nih.govbeilstein-journals.org The resulting dibromoalkane is a key intermediate for subsequent dehydrobromination reactions. nih.govsemanticscholar.org

The reaction of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane with different bases has been studied, leading to the formation of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-enes. The choice of base and reaction conditions can influence the product distribution and yield. beilstein-journals.orgsemanticscholar.org

Table 1: Reaction of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane with Various Bases researchgate.net

| Entry | Solvent | Base (equivalents) | Conditions (°C/h) | Yield (%) |

| 1 | EtOH | iPr2NEt (1) | 20/18 | 60 |

| 2 | EtOH | iPr2NEt (1) | 20/18 | 95 |

| 3 | EtOH | DBU (1) | 20/1 | 95 |

| 4 | Diglyme | DBU (1) | 20/18 | 60 |

| 5 | Diglyme | DBU (2) | 20/1 | 100 |

| 6 | H2O | KOH (1) | 20/18 | 55 |

| 7 | H2O | KOH (1.3) | 20/2 | 100 |

Data sourced from a 2024 study on the halogenation and dehydrohalogenation of 1,1,1,4,4,4-hexafluorobut-2-enes. researchgate.net

Halogenated derivatives of this compound can be synthesized through dehydrohalogenation of dihalogenated precursors. For example, dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane with potassium hydroxide yields a mixture of (E)- and (Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-enes. nih.govbeilstein-journals.orgsemanticscholar.org

Similarly, the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane, which is prepared by the reaction of 1,1,1,4,4,4-hexafluorobut-2-enes with iodine monochloride, using potassium hydroxide in the presence of a phase-transfer catalyst, results in a mixture of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes and 2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes. beilstein-journals.orgsemanticscholar.org The ratio of the products is dependent on the reaction conditions. beilstein-journals.org An alternative synthesis for (E)-2-iodo-1,1,1,4,4,4-hexafluorobut-2-ene involves the reaction of (E)-1,1,1,4,4,4-hexafluoro-2-triethylsilylbut-2-ene with iodine in the presence of a fluoride ion source. beilstein-journals.org

Formation of Heterocyclic and Allenic Systems

This compound and its derivatives are valuable building blocks for the synthesis of more complex molecular architectures, including heterocyclic and allenylic systems.

Research has demonstrated that (E)- and (Z)-1,1,1,4,4,4-hexafluorobut-2-ene can react with diazotrifluoroethane to form 3,4,5-tris(trifluoromethyl)pyrazoline. beilstein-journals.orgsemanticscholar.org Furthermore, the reaction of this compound with dithietane, sulfur, and potassium fluoride leads to the formation of a 1,3-dithiole. beilstein-journals.orgsemanticscholar.org Another example includes the preparation of 5,6-bis(trifluoromethyl)-1,2,4-triazine-3-carboxylic acid ethyl ester from this compound and an oxalamide hydrazone. nih.govbeilstein-journals.orgsemanticscholar.org

The synthesis of allenes from halogenated derivatives of this compound has also been explored. For instance, the reaction of a mixture of (E)- and (Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-enes with butyllithium (B86547) can produce 1,1,4,4,4-pentafluorobuta-1,2-diene. researchgate.net

Synthesis of 1,3-Dithiole Derivatives via Reaction with Thioketones

The reaction of this compound with a source of sulfur has been shown to yield 1,3-dithiole derivatives. Specifically, the interaction of this compound with dithietane, elemental sulfur, and potassium fluoride (KF) leads to the formation of the corresponding 1,3-dithiole. beilstein-journals.org This transformation provides a pathway to sulfur-containing heterocyclic compounds bearing two trifluoromethyl groups.

Pathways to 5,6-Bis(trifluoromethyl)-1,2,4-triazine-3-carboxylic Acid Esters

A synthetic route to 5,6-bis(trifluoromethyl)-1,2,4-triazine-3-carboxylic acid esters has been developed utilizing this compound as a key starting material. beilstein-journals.org This method involves the reaction of this compound with an oxalamide hydrazone. beilstein-journals.org This reaction constructs the triazine ring system, incorporating the two trifluoromethyl groups from the starting butene.

Generation of Fluorinated Allene (B1206475) Compounds (e.g., 1,1,4,4,4-Pentafluorobuta-1,2-diene)

A notable application of this compound is in the synthesis of fluorinated allenes, such as 1,1,4,4,4-pentafluorobuta-1,2-diene. beilstein-journals.org The synthesis is a multi-step, one-pot procedure that begins with the halogenation of commercially available (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes. beilstein-journals.org

The initial step involves the reaction of this compound with a halogen source, such as bromine or iodine monochloride, to produce 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes. beilstein-journals.org Subsequent dehydrohalogenation of these butanes yields a mixture of 2-halo-1,1,1,4,4,4-hexafluorobut-2-ene isomers. beilstein-journals.org

The final step to the allene involves the reaction of the 2-halo-1,1,1,4,4,4-hexafluorobut-2-ene with an organolithium reagent. beilstein-journals.org For instance, the reaction of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene with butyllithium (BuLi) in heptane (B126788) at low temperatures leads to the formation of 1,1,4,4,4-pentafluorobuta-1,2-diene through the elimination of lithium fluoride. beilstein-journals.org

Table 1: Synthesis of 1,1,4,4,4-Pentafluorobuta-1,2-diene

| Step | Reactants | Reagents/Conditions | Product |

| 1 | (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | Br₂, UV irradiation | 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane |

| 2 | 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane | Alcoholic KOH | 2-Bromo-1,1,1,4,4,4-hexafluorobut-2-ene |

| 3 | 2-Bromo-1,1,1,4,4,4-hexafluorobut-2-ene | BuLi, Heptane, -80°C to rt | 1,1,4,4,4-Pentafluorobuta-1,2-diene |

Organometallic Reactions: Lithiation and Grignard Reagent Chemistry

The presence of acidic protons and the potential for halogen substitution on the double bond of this compound and its derivatives allows for a range of organometallic transformations.

Lithiation:

Direct lithiation of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene can be achieved using butyllithium. beilstein-journals.org The reaction of a mixture of (E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-enes with 1.2 equivalents of BuLi in heptane at -80 °C, followed by warming to room temperature, results in the formation of the corresponding lithiated species, which then eliminates lithium fluoride to form the allene. beilstein-journals.org

Furthermore, (Z)-1,1,1,4,4,4-hexafluorobut-2-ene has been shown to react with lithium silyl reagents, which act as effective nucleophiles, leading to defluorosilylation products. beilstein-journals.org

Grignard Reagent Chemistry:

While direct Grignard reagent formation from this compound is not described, its halogenated derivatives are precursors to Grignard reagents. For example, 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene can be converted to the corresponding Grignard reagent. The formation of a Grignard reagent was proposed as an intermediate in the reaction of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene with isopropylmagnesium chloride (iPrMgCl) in the presence of 4-fluorobenzaldehyde, which ultimately leads to the formation of 1,1,4,4,4-pentafluorobuta-1,2-diene through the elimination of MgBrF. beilstein-journals.org

(Z)-1,1,1,4,4,4-hexafluorobut-2-ene also reacts with magnesium silyl reagents, which serve as good nucleophiles to yield defluorosilylation products. beilstein-journals.org

Table 2: Organometallic Reactions of this compound Derivatives

| Substrate | Organometallic Reagent | Product Type |

| (E/Z)-2-Bromo-1,1,1,4,4,4-hexafluorobut-2-ene | Butyllithium (BuLi) | Lithiated intermediate leading to allene |

| (Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | Lithium silyl reagents | Defluorosilylation product |

| 2-Bromo-1,1,1,4,4,4-hexafluorobut-2-ene | Isopropylmagnesium chloride (iPrMgCl) | Grignard intermediate leading to allene |

| (Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | Magnesium silyl reagents | Defluorosilylation product |

Spectroscopic Characterization and Structural Elucidation in 1,1,1,4,4,4 Hexafluorobut 2 Ene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 1,1,1,4,4,4-hexafluorobut-2-ene, enabling the unambiguous differentiation of its (E) and (Z) isomers through the analysis of proton (¹H), fluorine-19 (¹⁹F), and carbon-13 (¹³C) nuclei.

In the ¹H NMR spectrum, the key signals for this compound are those of the two vinyl protons (H-C=C-H). The chemical shift and, more importantly, the coupling constants of these protons provide critical structural information. The interaction between the vinyl protons and the adjacent trifluoromethyl (CF₃) groups leads to complex splitting patterns. For instance, in a related pentafluorinated derivative, the vinyl proton appears as a quartet at approximately 6.9 ppm due to coupling with the CF₃ group, with a coupling constant (³JHF) of 6.8 Hz. semanticscholar.org In another related allene (B1206475) structure, a multiplet for a vinyl proton is observed at 6.5 ppm. nih.gov The precise chemical shifts and coupling constants are sensitive to the specific isomer and the solvent used for analysis. ubc.cayoutube.com

Table 1: Representative ¹H NMR Data for Fluorinated Butene Derivatives

| Compound Fragment | Signal Type | Approximate Chemical Shift (δ, ppm) | Coupling Constant (Hz) |

|---|---|---|---|

| =CH-CF₃ | Quartet | 6.9 | ³JHF = 6.8 |

Note: Data is based on related fluorinated structures and serves as a reference. semanticscholar.orgnih.gov

¹⁹F NMR spectroscopy is arguably the most powerful tool for characterizing this compound and its derivatives, offering clear differentiation between the (E) and (Z) isomers. semanticscholar.orgnih.gov The chemical shifts of the CF₃ groups typically appear in a well-defined region of the spectrum. colorado.eduucsb.edu

The most definitive feature for isomer assignment is the five-bond fluorine-fluorine coupling constant (⁵JFF) between the two CF₃ groups across the double bond. semanticscholar.orgnih.gov

For the (E)-isomer , where the CF₃ groups are on opposite sides of the double bond (trans), a significant coupling constant of approximately 11-13 Hz is observed. semanticscholar.orgnih.gov

For the (Z)-isomer , with the CF₃ groups on the same side (cis), this coupling is negligible or zero (ca. 0 Hz). semanticscholar.orgnih.gov

This distinct difference in coupling provides an unequivocal method for identifying and quantifying the isomeric ratio in a sample. The CF₃ groups themselves typically present as sharp singlets or complex multiplets depending on the couplings to the vinyl protons. sepscience.comlehigh.edu

Table 2: Diagnostic ¹⁹F NMR Coupling Constants for Isomer Identification

| Isomer | Configuration | ⁵JFF (CF₃-C=C-CF₃) Coupling Constant |

|---|---|---|

| (E)-1,1,1,4,4,4-Hexafluorobut-2-ene | trans | ~11-13 Hz |

Source: Data compiled from studies on halogenated derivatives of this compound. semanticscholar.orgnih.gov

¹³C NMR spectroscopy provides valuable information on the number and electronic environment of the carbon atoms within the molecule. For this compound, two principal signals are expected: one for the vinyl carbons (=CH) and another for the trifluoromethyl carbons (CF₃). careerendeavour.comdocbrown.info

Due to the symmetry in both the (E) and (Z) isomers, the two vinyl carbons are chemically equivalent, as are the two CF₃ carbons. This results in a simplified spectrum with two main resonances. oregonstate.edu The chemical shifts for these carbons are influenced by the high electronegativity of the fluorine atoms. The vinyl carbon signal will appear in the alkene region (typically 100-150 ppm), while the CF₃ carbon signal will be significantly affected by the attached fluorines. careerendeavour.comoregonstate.edu Furthermore, large one-bond carbon-fluorine coupling constants (¹JCF) are a characteristic feature, leading to quartets for the CF₃ carbon signals in proton-decoupled spectra. organicchemistrydata.org Subtle differences in the chemical shifts between the (E) and (Z) isomers can also be observed, aiding in their characterization. oregonstate.edu

Table 3: Expected ¹³C NMR Signals and Features

| Carbon Type | Expected Chemical Shift Range (δ, ppm) | Expected Splitting (¹JCF) |

|---|---|---|

| Vinyl (=C H) | 100 - 150 | Complex multiplets (due to C-F couplings) |

Mass Spectrometry Techniques

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns under ionization. memphis.edu

In an electron ionization (EI) mass spectrum, this compound (molar mass ≈ 164.05 g/mol ) will produce a molecular ion peak (M⁺·) at m/z 164. nih.gov This peak confirms the molecular formula C₄H₂F₆.

The fragmentation of the molecular ion is dictated by the stability of the resulting ions and neutral radicals. chemguide.co.uk Common and logical fragmentation pathways for this molecule include:

Loss of a fluorine atom (F·): This would result in a fragment ion at m/z 145 (M-19). This is a common fragmentation for many fluorinated compounds.

Loss of a trifluoromethyl radical (·CF₃): This cleavage is highly probable due to the stability of the CF₃ radical and the resulting cation. This fragmentation leads to a prominent peak at m/z 95 (M-69).

The relative abundance of these and other fragment ions in the mass spectrum creates a unique fingerprint that helps to confirm the compound's identity. whitman.eduyoutube.com Analysis of derivatives of hexafluorobutene has shown that mass spectrometry is a key part of their full characterization. semanticscholar.orgresearchgate.net

Vibrational Spectroscopy for Molecular Conformation Analysis (e.g., IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides insights into the molecular vibrations and, by extension, the conformation and symmetry of the this compound isomers. ksu.edu.sauni-siegen.de These two methods are complementary; some vibrational modes are active in IR, some in Raman, and some in both or neither, based on the molecule's symmetry and the selection rules. illinois.edumpg.de

For this compound, key vibrational modes include:

C=C stretching: This vibration is characteristic of the double bond.

C-H stretching and bending: Associated with the vinyl hydrogens.

C-F stretching: These are typically very strong absorptions in the IR spectrum, found in the fingerprint region (around 1100-1350 cm⁻¹).

CF₃ deformation modes: These vibrations (bending, rocking) occur at lower frequencies.

The (E) isomer possesses a center of symmetry (C₂h point group), which means its IR and Raman spectra will exhibit mutual exclusion—vibrations active in Raman will be inactive in IR, and vice versa. The (Z) isomer, belonging to the C₂v point group, does not have a center of symmetry, so its vibrational modes can be active in both IR and Raman spectra. This difference in spectroscopic activity provides a clear method for distinguishing the two isomers and analyzing their molecular conformation. naturalspublishing.com

Advanced Spectroscopic Methods for Reaction Intermediate Identification

The identification of reaction intermediates is paramount to understanding the mechanistic pathways of chemical transformations involving this compound. Intermediates are, by their nature, transient and often highly reactive, making their direct observation challenging. While standard spectroscopic techniques like NMR and mass spectrometry are invaluable for the characterization of stable end products, the detection of fleeting intermediates often requires more sophisticated approaches. beilstein-journals.orgresearchgate.netsemanticscholar.org

Research into the reactivity of this compound has suggested the formation of several transient species that could not be isolated for conventional analysis. For instance, in the reaction of (Z)-1,1,1,4,4,4-hexafluorobut-2-ene with an aluminum(I) complex, the anticipated organoaluminum intermediate could not be isolated. beilstein-journals.orgsemanticscholar.org This highlights the limitations of standard methods for characterizing short-lived species and underscores the need for advanced spectroscopic techniques capable of capturing molecular snapshots during the course of a reaction.

Matrix Isolation Spectroscopy

One of the most powerful techniques for studying highly reactive molecules, radicals, and reaction intermediates is matrix-isolation spectroscopy. fu-berlin.de This method involves trapping the species of interest in an inert, rigid matrix at very low temperatures, typically using noble gases like argon or neon. fu-berlin.de By isolating the intermediates from one another, bimolecular reactions are prevented, allowing for their spectroscopic characterization. fu-berlin.de The trapped species can then be probed using various spectroscopic methods, including infrared (IR) spectroscopy, to obtain structural information. fu-berlin.denih.gov While specific applications to this compound intermediates are not widely documented, the principle of this technique is directly applicable to trapping and characterizing otherwise elusive intermediates in its reaction pathways.

Time-Resolved Spectroscopy

For reactions that occur on very fast timescales, time-resolved spectroscopic techniques are indispensable. These methods, which include flash photolysis and stopped-flow techniques, allow for the monitoring of spectroscopic changes as a function of time after the initiation of a reaction. By capturing spectra at different time points, from microseconds to femtoseconds, it is possible to observe the formation and decay of reaction intermediates. For example, techniques like stopped-flow UV-Vis absorption and freeze-quench Mössbauer spectroscopy have been successfully used to detect and characterize transient iron(IV) intermediates in other complex chemical systems, demonstrating the potential of these methods for studying the mechanisms of reactions involving fluorinated compounds. nih.gov

The table below outlines some of the challenges in identifying intermediates in this compound reactions and the advanced spectroscopic methods that can be employed to overcome these challenges.

| Challenge | Potential Intermediate Type | Applicable Advanced Spectroscopic Method | Principle of Method |

| High Reactivity and Short Lifetime | Organometallic complexes (e.g., organoaluminum), Radicals | Matrix-Isolation Spectroscopy | Trapping of reactive species in a solid, inert matrix at low temperatures to prevent further reaction. fu-berlin.de |

| Rapid Reaction Kinetics | Cationic/Anionic Intermediates | Time-Resolved Spectroscopy (e.g., Stopped-Flow) | Rapid mixing of reactants and monitoring the reaction progress with fast spectroscopic detection. nih.gov |

| Low Concentration | Unstable Isomers, Transition States | Laser-Induced Fluorescence (LIF) | Excitation of a specific intermediate with a laser and detection of the resulting fluorescence, providing high sensitivity. |

| Complex Reaction Mixtures | Multiple Concurrent Intermediates | Two-Dimensional Spectroscopy (e.g., 2D NMR) | Correlation of different spectroscopic signals to resolve overlapping spectra and identify individual components. |

The application of these advanced spectroscopic methods holds the key to a more profound understanding of the intricate reaction mechanisms of this compound, paving the way for the rational design of new synthetic routes and novel fluorinated materials.

Computational Chemistry and Theoretical Studies of 1,1,1,4,4,4 Hexafluorobut 2 Ene

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) has been a important tool in elucidating the electronic structure and reactivity of 1,1,1,4,4,4-hexafluorobut-2-ene, particularly its (Z)-isomer, also known as HFO-1336mzz(Z). DFT calculations, specifically using the M06-2X functional with a 6-311++G(d,p) basis set, have been employed to study the thermal decomposition of this compound.

Investigations into the pyrolysis of (Z)-1,1,1,4,4,4-hexafluorobut-2-ene have revealed that the homolytic cleavage of the C-C single bond is the most likely initial step in its thermal decomposition. This is because the calculated bond dissociation energy for the C-C bond is lower than that of the C-H and C-F bonds. The bond dissociation energies (BDEs) for various bonds in the molecule have been calculated and are presented in Table 1.

Table 1: Calculated Bond Dissociation Energies (BDEs) for (Z)-1,1,1,4,4,4-Hexafluorobut-2-ene

| Bond Type | Bond Dissociation Energy (kJ/mol) |

| C-C | 427.5 |

| C-F | 444.0 |

| C-H | 446.3 |

The reactivity of (Z)-1,1,1,4,4,4-hexafluorobut-2-ene has also been explored in reactions with various radicals. For instance, DFT studies have been used to investigate the reaction of HFO-1336mzz(Z) with hydroxyl (•OH) and hydrogen (•H) radicals, which are important in atmospheric chemistry and combustion processes. These calculations help in understanding the reaction pathways and kinetics, providing valuable data for modeling the environmental impact and combustion characteristics of this compound.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations have been instrumental in mapping out the reaction mechanisms and identifying the transition states for the thermal decomposition of (Z)-1,1,1,4,4,4-hexafluorobut-2-ene. Using DFT with the M06-2X/6-311++(d,p) level of theory, researchers have proposed several pathways for its pyrolysis.

The primary initiation step is the C-C bond cleavage, leading to the formation of CF3CH• radicals. Following this, a series of hydrogen abstraction and radical recombination reactions can occur. Seven distinct chemical reaction pathways for the pyrolysis of HFO-1336mzz(Z) have been proposed and their activation energies calculated. One of the key decomposition pathways involves an intramolecular elimination reaction to form hydrogen fluoride (B91410) (HF) and other products. For example, the formation of HF and CF3CH=C=CF has an activation energy of 320.1 kJ/mol.

The transition states for these reactions have been located and their structures and energies have been characterized. This information is crucial for understanding the kinetics of the decomposition process and for predicting the formation of various products. For example, in the reaction of (Z)-1,1,1,4,4,4-hexafluorobut-2-ene with the CF3• radical, the activation energies for the formation of trifluoromethane (B1200692) (CF3H) and tetrafluoromethane (CF4) were calculated to be 59.1 kJ/mol and 155.7 kJ/mol, respectively, indicating that the formation of CF3H is more favorable.

Table 2: Calculated Activation Energies for Selected Pyrolysis Reactions of (Z)-1,1,1,4,4,4-Hexafluorobut-2-ene

| Reaction | Activation Energy (kJ/mol) |

| Intramolecular HF elimination | 320.1 |

| Formation of CF3H from reaction with CF3• | 59.1 |

| Formation of CF4 from reaction with CF3• | 155.7 |

Prediction of Spectroscopic Signatures from First Principles

A comprehensive search of the available scientific literature did not reveal any studies that have used first-principles calculations to predict the full spectroscopic signatures (such as detailed IR, Raman, or NMR spectra) of this compound. While experimental NMR data (1H, 13C, and 19F) have been reported for the characterization of the (E) and (Z) isomers and their reaction products, theoretical predictions of these spectra from quantum chemical calculations are not present in the reviewed literature. Such theoretical predictions would be valuable for complementing experimental data and for the detailed assignment of spectral features.

Research Applications of 1,1,1,4,4,4 Hexafluorobut 2 Ene in Advanced Materials and Synthesis

Role in Specialty Fluoropolymers Design and Engineering for Enhanced Performance Characteristics

1,1,1,4,4,4-Hexafluorobut-2-ene serves as a crucial monomer in the synthesis of specialty fluoropolymers. innospk.com The incorporation of this fluorinated building block into polymer chains imparts enhanced performance characteristics, including high thermal stability and resistance to degradation. innospk.com These properties are highly desirable in the production of durable fluorinated polymers and coatings that can withstand harsh environmental conditions. innospk.com The versatility of (Z)-1,1,1,4,4,4-hexafluorobut-2-ene, in particular, makes it a vital raw material for creating these robust materials. innospk.com

Building Block in Complex Organic Synthesis

The reactivity of the carbon-carbon double bond in this compound, combined with the influence of the trifluoromethyl groups, makes it a valuable synthon for introducing fluorine into complex organic molecules. semanticscholar.orgbeilstein-journals.org This has led to its widespread use in various organic transformations. semanticscholar.orgbeilstein-journals.org

Similar to its role in pharmaceuticals, this compound is instrumental in the development of new agrochemicals. innospk.comsemanticscholar.org The presence of fluorine in pesticides can lead to increased potency and longevity. innospk.com This fluorinated compound serves as a fundamental building block for creating more effective and durable agrochemical products. innospk.comsemanticscholar.org Fluorinated organic compounds derived from it are recognized as important synthons in this sector. semanticscholar.org

Development of Fluorinated Analogs for Biological Interaction Studies

Researchers utilize this compound to synthesize fluorinated analogs of biologically active molecules. beilstein-journals.org By strategically replacing hydrogen atoms with fluorine, scientists can probe the specific interactions between a molecule and its biological target. The unique electronic properties of fluorine can alter the binding affinity and selectivity of a compound, providing valuable insights into structure-activity relationships. The derivatives of this compound are being studied for their potential biological activities and interactions.

Applications in Polysiloxane Chemistry, including Monomer Synthesis

The hydrosilylation of this compound is a key reaction in polysiloxane chemistry. semanticscholar.orgbeilstein-journals.orgresearchgate.net Depending on the catalyst used, such as platinum or rhodium compounds, this reaction can lead to the formation of various organosilicon compounds. semanticscholar.orgbeilstein-journals.orgresearchgate.net These reactions can result in the addition of a silane (B1218182) across the double bond or the elimination of a fluorine atom to form a new olefin. semanticscholar.orgbeilstein-journals.orgresearchgate.net For example, the hydrosilylation of hexafluorobut-2-yne with triethylsilane produces (E)-1,1,1,4,4,4-hexafluoro-2-triethylsilylbut-2-ene. beilstein-journals.orgresearchgate.net Furthermore, reactions with magnesium and lithium silyl (B83357) reagents have been shown to be effective for defluorosilylation. semanticscholar.orgbeilstein-journals.orgresearchgate.net

Precursor in Plasma Etching Processes for High Aspect Ratio Structures in Materials Science

In the realm of materials science and semiconductor manufacturing, this compound and its isomers are investigated as precursors in plasma etching processes. skku.edu Specifically, (Z)-1,1,1,4,4,4-hexafluoro-2-butene has been studied for the etching of high aspect ratio structures in silicon dioxide (SiO2). skku.edu The composition of the plasma, including the various fluorocarbon-based species generated from the precursor, plays a critical role in the etching characteristics. skku.edu The use of different C4H2F6 isomers, including the (Z)-isomer, allows for the tuning of the plasma chemistry to achieve desired etch profiles and selectivity, which is crucial for the fabrication of next-generation semiconductor devices. skku.edu

Environmental Chemistry and Atmospheric Fate Research of 1,1,1,4,4,4 Hexafluorobut 2 Ene

Atmospheric Lifetime Determination and Degradation Kinetics

The atmospheric lifetime of 1,1,1,4,4,4-hexafluorobut-2-ene is primarily controlled by its reaction with hydroxyl (OH) radicals in the troposphere.

The dominant atmospheric loss process for this compound is its reaction with OH radicals. The rate of this reaction differs for the two isomers.

For the (Z)-isomer, also known as HFO-1336mzz(Z), the rate coefficient for its reaction with OH radicals was measured to be k(OH + Z-CF₃CH=CHCF₃) = (4.21 ± 0.62) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 296 ± 2 K. researchgate.net Another study reported a rate coefficient of (4.91 ± 0.50) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 296 K, leading to an estimated atmospheric lifetime of about 20 days due to this reaction. regulations.gov A lifetime of 27 days has also been reported. researchgate.net

For the (E)-isomer, or HFO-1336mzz(E), the reaction with OH radicals is slower, with a reported rate coefficient of k(OH + E-CF₃CH=CHCF₃) = (1.72 ± 0.42) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 296 ± 2 K. researchgate.net This results in a longer atmospheric lifetime, estimated to be around 22 days and also reported as 67 days. researchgate.netnih.gov

| Isomer | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

|---|---|---|

| (Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | (4.21 ± 0.62) × 10⁻¹³ researchgate.net | ~20-27 days researchgate.netregulations.gov |

| (E)-1,1,1,4,4,4-Hexafluorobut-2-ene | (1.72 ± 0.42) × 10⁻¹³ researchgate.net | ~22-67 days researchgate.netnih.gov |

The reaction with chlorine atoms represents another, albeit less significant, atmospheric degradation pathway. The rate coefficients for the reaction of the isomers of this compound with Cl atoms have been measured at 296 ± 2 K.

For the (Z)-isomer, the rate coefficient is k(Cl + Z-CF₃CH=CHCF₃) = (2.59 ± 0.47) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net For the (E)-isomer, the reaction is slower, with a rate coefficient of k(Cl + E-CF₃CH=CHCF₃) = (1.36 ± 0.27) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net

| Isomer | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| (Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | (2.59 ± 0.47) × 10⁻¹¹ researchgate.net |

| (E)-1,1,1,4,4,4-Hexafluorobut-2-ene | (1.36 ± 0.27) × 10⁻¹¹ researchgate.net |

Photochemical Degradation Pathways and Product Identification (e.g., HF and CO₂)

The atmospheric degradation of this compound initiated by OH radicals or Cl atoms leads to the formation of several smaller, oxygenated compounds.

The reaction of the (E)-isomer with Cl atoms produces CF₃CHClC(O)CF₃ in a yield close to 100%. researchgate.net The reaction of the (Z)-isomer with Cl atoms yields primarily CF₃CHClC(O)CF₃ (95 ± 10%) and a small amount of the (E)-isomer (7 ± 1%). researchgate.net The subsequent reaction of CF₃CHClC(O)CF₃ with Cl atoms is expected to form trifluoroacetyl chloride (CF₃C(O)Cl) with a 100% yield, along with co-products such as carbonyl fluoride (B91410) (C(O)F₂) and CF₃O₃CF₃. researchgate.net

Tropospheric Ozone Formation Potential Studies

The potential of this compound to contribute to the formation of ground-level ozone is a critical factor in its environmental assessment. This potential is evaluated using metrics such as the Maximum Incremental Reactivity (MIR) and the Photochemical Ozone Creation Potential (POCP).

The Maximum Incremental Reactivity (MIR) scale quantifies the potential of a volatile organic compound (VOC) to form ozone under conditions most favorable for ozone production. A lower MIR value indicates a lower potential to contribute to smog formation.

For HFO-1336mzz-Z, a full MIR analysis determined its reactivity to be 0.04 grams of ozone per gram of the compound. regulations.gov This value is significantly lower than that of ethane (B1197151) (0.28 g O₃/g VOC), a benchmark compound often used for VOC exemption considerations. regulations.gov

| Compound | MIR Value (g O₃/g VOC) |

|---|---|

| (Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | 0.04 regulations.gov |

| Ethane (for comparison) | 0.28 regulations.gov |

The Photochemical Ozone Creation Potential (POCP) is another metric used to assess the ozone-forming potential of a VOC, particularly in the context of long-range transport of ozone in Europe.

The POCP for HFO-1336mzz-Z has been estimated to be 3.4, which is considerably lower than the POCP for ethane (12.3). copernicus.org More detailed evaluations have provided POCP values for both isomers under different atmospheric conditions.

| Compound | POCP (North-West Europe) | POCP (USA Urban) |

|---|---|---|

| (E)-1,1,1,4,4,4-Hexafluorobut-2-ene | 0.98 | 0.39 |

| (Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | 2.90 | 1.35 |

Source: chemspider.com

These low MIR and POCP values indicate that this compound has a negligible contribution to the formation of tropospheric ozone. regulations.gov

Contribution to Atmospheric Greenhouse Gas Burden and Climate Change Mitigation Strategies

This compound, particularly its (Z)-isomer known as HFO-1336mzz(Z), has been developed as a replacement for hydrofluorocarbons (HFCs) with high global warming potential (GWP). acs.orgacs.org The GWP is a measure of the total energy that a gas absorbs over a specific period (usually 100 years), compared to carbon dioxide (CO2), which has a GWP of 1. epa.gov The key to the climate change mitigation strategy behind the introduction of this compound is its significantly lower impact on global warming compared to the substances it replaces. acs.org

The atmospheric lifetime of a greenhouse gas is a critical factor in determining its GWP. iastate.edu this compound has a relatively short atmospheric lifetime of about 22 days. acs.org This is in stark contrast to many HFCs it is designed to replace, such as HFC-245fa, which has an atmospheric lifetime of approximately 8 years. acs.org The short lifetime of this compound is due to the presence of a carbon-carbon double bond, which makes it more susceptible to degradation in the atmosphere. acs.org

The 100-year GWP of (Z)-1,1,1,4,4,4-hexafluorobut-2-ene is estimated to be 2. acs.orgpurdue.edu This is substantially lower than that of HFC-245fa, which has a 100-year GWP of 858. acs.org The use of compounds like this compound with low GWPs is a key strategy for mitigating climate change, as it allows for the phase-out of more potent greenhouse gases in applications such as foam blowing, refrigeration, and as working fluids in Organic Rankine Cycles. acs.orgacs.orgpurdue.edu

While the direct GWP of this compound is low, it is important to consider the entire life cycle of the compound. The production of hydrofluoroolefins (HFOs) can sometimes involve the use and potential leakage of other climate-active substances. acs.orgnih.gov For instance, the production of HFO-1336mzz(Z) may involve the ozone-depleting substance CFC-113a. acs.orgnih.gov Therefore, comprehensive climate change mitigation strategies must also address emissions from the manufacturing process.

Table 1: Comparison of Atmospheric Lifetime and Global Warming Potential (GWP)

| Compound | Atmospheric Lifetime | 100-Year GWP |

| (Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | 22 days acs.org | 2 acs.orgpurdue.edu |

| HFC-245fa | ~8 years acs.org | 858 acs.org |

| Carbon Dioxide | ~120 years iastate.edu | 1 epa.gov |

Analytical Methodologies for Atmospheric and Environmental Monitoring

The introduction of new compounds like this compound into industrial use necessitates the development and application of sensitive analytical methodologies to monitor their presence and concentration in the atmosphere. acs.orgnih.gov Monitoring is crucial to verify emissions estimates, understand the atmospheric fate of the compound, and ensure that its atmospheric concentrations remain within expected and safe limits. acs.orgnih.gov

Recent research has demonstrated the successful detection and quantification of (Z)-1,1,1,4,4,4-hexafluorobut-2-ene in the atmosphere. acs.orgnih.gov Atmospheric monitoring campaigns have been conducted at various locations, including urban and high-altitude sites, to track the emergence and concentration of this compound. acs.orgnih.gov For example, since 2018, HFO-1336mzz(Z) has been detected in over 90% of measurements taken during multi-month campaigns at three sites in Switzerland and one in the Netherlands. acs.orgnih.gov Continuous monitoring at the high-altitude Jungfraujoch station in Switzerland has also detected its presence. acs.orgnih.gov

These monitoring studies are capable of detecting mole fractions of this compound at the parts-per-trillion (ppt) level, with mole fractions up to approximately 10 ppt (B1677978) observed during pollution events. acs.orgnih.gov The ability to measure such low concentrations implies the use of highly sensitive analytical techniques, likely involving gas chromatography coupled with mass spectrometry (GC-MS), which is a standard method for the analysis of trace atmospheric halocarbons.

For accurate quantification, the development of an equation of state for this compound has been undertaken. acs.org This involves measuring fundamental physical properties like vapor pressure and density, which are essential for creating calibration standards and ensuring the accuracy of atmospheric measurements. acs.org The ongoing monitoring of this and other new unsaturated halocarbons is considered vital, as the long-term environmental effects of their degradation products are still a subject of scientific discussion. acs.orgnih.gov

Emerging Research Directions and Future Perspectives in 1,1,1,4,4,4 Hexafluorobut 2 Ene Chemistry

Catalyst Design for Enhanced Stereoselectivity and Efficiency in Synthesis

The synthesis of specific isomers of 1,1,1,4,4,4-hexafluorobut-2-ene, particularly the Z-isomer (cis), is crucial for its applications. researchgate.netinnospk.com Research has been focused on developing catalysts that offer high stereoselectivity and efficiency.

A notable synthetic route involves the cis-selective semi-hydrogenation of perfluoro-2-butyne. researchgate.net In this process, various catalysts have been investigated, with palladium-based systems showing significant promise. The performance of palladium supported on different materials such as porous aluminum fluoride (B91410), activated carbon, and alumina (B75360) has been compared. researchgate.net Experimental results indicate that the addition of bismuth as a promoter to the palladium catalyst enhances both activity and selectivity. researchgate.net

One novel synthetic pathway to produce Z-1,1,1,4,4,4-hexafluorobut-2-ene starts from hexachlorobutadiene. researchgate.netepa.govbit.edu.cn This multi-step process includes:

Vapor-phase catalytic fluorination of hexachlorobutadiene to (E/Z)-2,3-dichlorohexafluoro-2-butene using a Cr-based catalyst. researchgate.netepa.govbit.edu.cn

Liquid-phase dechlorination of (E/Z)-2,3-dichlorohexafluoro-2-butene to 1,1,1,4,4,4-hexafluoro-2-butyne with zinc in dimethylformamide (DMF). researchgate.netepa.govbit.edu.cn

Gas-phase hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne to Z-1,1,1,4,4,4-hexafluorobut-2-ene catalyzed by a Pd + Bi/PAF (porous aluminium fluoride) system. researchgate.netepa.govbit.edu.cn

The isomerization of the trans-isomer to the desired cis-isomer can also be achieved using an isomerization catalyst. researchgate.net The table below summarizes key catalyst systems and their roles in the synthesis of this compound.

| Catalyst System | Precursor | Target Isomer | Key Findings |

| Pd + Bi/Porous Aluminium Fluoride (PAF) | 1,1,1,4,4,4-Hexafluoro-2-butyne | Z-1,1,1,4,4,4-Hexafluorobut-2-ene | Bismuth additive improves activity and selectivity. researchgate.net |

| Cr-based catalyst | Hexachlorobutadiene | (E/Z)-2,3-dichlorohexafluoro-2-butene | Effective for the initial fluorination step. researchgate.netepa.govbit.edu.cn |

| Isomerization catalyst | trans-1,1,1,4,4,4-Hexafluorobut-2-ene | cis-1,1,1,4,4,4-Hexafluorobut-2-ene | Enables conversion of the trans-isomer to the cis-isomer. researchgate.net |

Sustainable Synthesis Routes and Green Chemistry Principles in Fluorine Chemistry

The development of sustainable synthesis routes for fluorinated compounds like this compound is a key focus of green chemistry. researchgate.net The twelve principles of green chemistry provide a framework for creating more environmentally friendly chemical processes. acs.org These principles emphasize waste prevention, atom economy, and the use of less hazardous chemical syntheses. acs.org

In fluorine chemistry, a significant challenge is the use of hazardous reagents like anhydrous hydrogen fluoride (HF). researchgate.net Research is aimed at developing new chemical technologies that provide cleaner and greener synthetic routes to partially fluorinated materials. researchgate.net The goal is to achieve high product selectivity at an economical reaction rate, minimizing the need for solvents, reagents, and promoters. researchgate.net

For instance, a novel synthetic route for Z-1,1,1,4,4,4-hexafluoro-2-butene from hexachlorobutadiene represents a potential method for industrial production that aims to be more sustainable. researchgate.netepa.govbit.edu.cn Another approach involves the synthesis of trans-1,1,1,4,4,4-hexafluoro-2-butene from 1,1,1-trifluoro-2,2-dichloroethane and a chlorinated ethene, which boasts high trans-selectivity and uses inexpensive raw materials. wipo.int

Recent advancements in green fluorine chemistry focus on efficient and mild fluorination and perfluoroalkylation processes that utilize low-cost and less hazardous nucleophilic reagents. dovepress.com The development of catalytic cycles that avoid stoichiometric reagents and the generation of large amounts of by-products is a primary objective. dovepress.comeurekalert.org

Exploration of Novel Reaction Manifolds and Derivatization Strategies

The carbon-carbon double bond in this compound provides a versatile platform for a variety of chemical transformations and the synthesis of novel fluorinated compounds. nih.govsemanticscholar.org

Halogenation and Dehydrohalogenation: The reaction of (E)-1,1,1,4,4,4-hexafluorobut-2-ene with bromine under UV irradiation yields 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195). beilstein-journals.orgsemanticscholar.org Subsequent dehydrobromination with alcoholic potassium hydroxide (B78521) produces a mixture of (E)- and (Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene. beilstein-journals.orgsemanticscholar.org Similarly, halogenation with iodine monochloride followed by dehydrohalogenation can be used to synthesize other halo-substituted derivatives. beilstein-journals.orgnih.gov

A study on the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane with potassium hydroxide resulted in a mixture of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes and 2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes. beilstein-journals.orgnih.gov These reactions open pathways to a range of bistrifluoromethyl-containing haloolefins. beilstein-journals.org

Other Reactions:

Cycloaddition: The reaction of this compound with dithietane, sulfur, and potassium fluoride has been shown to form the corresponding 1,3-dithiole. beilstein-journals.orgsemanticscholar.org

Defluorination: An aluminum(I) complex can react with (Z)-1,1,1,4,4,4-hexafluorobut-2-ene to cause the elimination of two fluorine atoms, forming 1,1,4,4-tetrafluorobuta-1,3-diene. beilstein-journals.orgsemanticscholar.org

Hydrosilylation: Depending on the catalyst used (platinum or rhodium compounds), the hydrosilylation of 1,1,1,4,4,4-hexafluorobut-2-enes can lead to the addition of silane (B1218182) to the double bond or the elimination of a fluorine atom. beilstein-journals.org

Metathesis: Molybdenum complexes have been shown to catalyze the cross-metathesis of (Z)-1,1,1,4,4,4-hexafluorobut-2-ene with various olefins in a highly Z-selective manner. nih.govsemanticscholar.org

Advanced Material Science Applications and Performance Enhancement